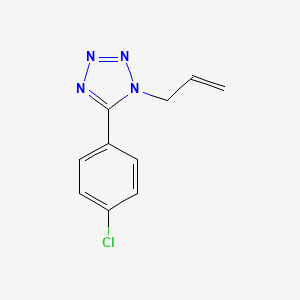

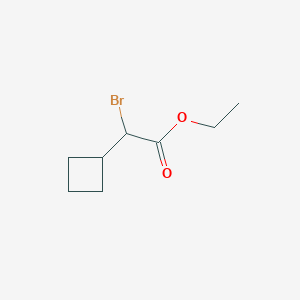

![molecular formula C20H16O4S B2973508 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate CAS No. 331460-72-1](/img/structure/B2973508.png)

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate is a complex organic molecule, featuring a naphthalene moiety, a keto group, and a phenyl group linked through a propenyl chain to a methanesulfonate ester. The presence of the naphthalene ring endows it with significant aromaticity, while the methanesulfonate ester makes it particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : One synthetic method involves the Friedel-Crafts acylation of naphthalene with 4-(phenyl)but-3-en-2-one, followed by the sulfonation of the resultant product. Here are the key steps:

Step 1: Friedel-Crafts Acylation: Naphthalene is reacted with 4-(phenyl)but-3-en-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to form 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl compound.

Step 2: Sulfonation: The resultant product is then treated with methanesulfonyl chloride in the presence of a base like pyridine to yield 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate.

Industrial Production Methods: : On an industrial scale, these reactions are typically carried out in continuous flow reactors to ensure consistent quality and yield. High-throughput screening is used to optimize reaction conditions, like temperature, pressure, and catalyst concentration.

Types of Reactions

Oxidation: This compound can undergo oxidation, especially at the naphthalene ring, forming naphthoquinones under oxidative conditions.

Reduction: The keto group in the compound is reducible, forming secondary alcohols.

Substitution: The naphthalene ring can be further substituted at various positions due to its aromatic nature.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

Electrophilic reagents like bromine or nitric acid for substitution reactions.

Major Products Formed

Oxidation yields naphthoquinones.

Reduction results in secondary alcohols.

Substitution with electrophiles results in mono- or disubstituted naphthalene derivatives.

Chemistry

Used as an intermediate in the synthesis of other complex organic molecules.

Acts as a precursor for polymerization reactions.

Biology

Investigated for its potential role in biochemical pathways involving aromatic compounds.

Studied for its interactions with enzymes that process sulfonates.

Medicine

Explored for its potential anti-inflammatory and anti-cancer properties.

Used in the design of novel pharmaceutical compounds.

Industry

Employed in the production of high-performance materials due to its aromatic structure.

Utilized in the manufacturing of dyes and pigments.

Mecanismo De Acción

Mechanism: : The compound exerts its effects primarily through its functional groups. The methanesulfonate ester group is highly reactive, undergoing nucleophilic substitution reactions readily. The naphthalene ring provides rigidity and aromaticity, influencing the compound’s interaction with molecular targets.

Molecular Targets and Pathways

Binds to enzymes involved in sulfonation processes.

Interacts with receptor sites due to its aromatic structure, influencing cellular signaling pathways.

Comparison with Other Similar Compounds

Compared to 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate, the methanesulfonate ester exhibits higher reactivity.

Unlike 2-naphthalenesulfonic acid, it has additional functional groups that enhance its applicability in synthetic chemistry.

List of Similar Compounds

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate

2-Naphthalenesulfonic acid

Naphthalene-1-sulfonic acid

Hope that gives you a deep dive into this intriguing compound! Let me know if there’s anything more you’re curious about.

Propiedades

IUPAC Name |

[4-[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4S/c1-25(22,23)24-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLJPDUOTNVGRP-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)/C=C\C(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

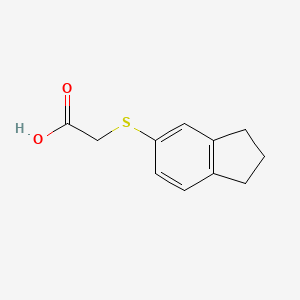

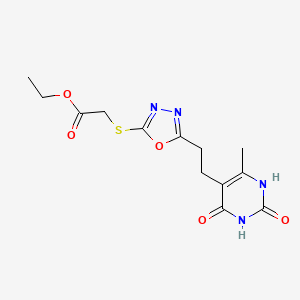

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)

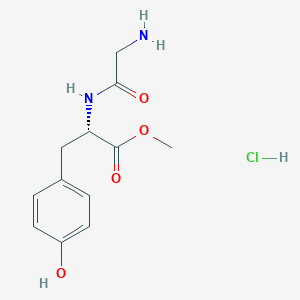

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

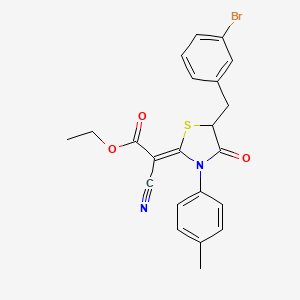

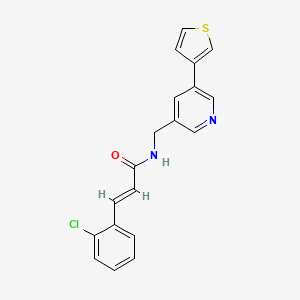

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2973441.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide](/img/structure/B2973448.png)